molecular formula C14H14N2O5S B3958592 N-(4-hydroxy-2,5-dimethylphenyl)-3-nitrobenzenesulfonamide

N-(4-hydroxy-2,5-dimethylphenyl)-3-nitrobenzenesulfonamide

Cat. No. B3958592
M. Wt: 322.34 g/mol
InChI Key: LWRHTHQUEPYZBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-hydroxy-2,5-dimethylphenyl)-3-nitrobenzenesulfonamide, commonly known as NDNS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NDNS is a sulfonamide derivative and belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action

The mechanism of action of NDNS involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting COX enzymes, NDNS reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
NDNS has been shown to exert various biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators, such as interleukins and tumor necrosis factor-alpha (TNF-α), and to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). NDNS has also been shown to reduce the levels of reactive oxygen species (ROS) and to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

NDNS has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. It also exhibits good stability and can be stored for extended periods without significant degradation. However, NDNS has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on NDNS. One area of interest is the development of new synthetic methods for NDNS that are more efficient and environmentally friendly. Another area of interest is the investigation of the potential therapeutic applications of NDNS in various inflammatory disorders, such as arthritis, colitis, and asthma. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of NDNS.

Scientific Research Applications

NDNS has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory disorders.

properties

IUPAC Name

N-(4-hydroxy-2,5-dimethylphenyl)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-9-7-14(17)10(2)6-13(9)15-22(20,21)12-5-3-4-11(8-12)16(18)19/h3-8,15,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRHTHQUEPYZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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